molecular formula C21H26N4O3 B5532675 8-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one

8-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5532675
M. Wt: 382.5 g/mol
InChI Key: RFKNRDCXBGXKLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, which are structurally related to the compound , often involves cascade cyclizations or Michael addition reactions. For example, Islam et al. (2017) developed a methodology for the synthesis of diazaspiro[5.5]undecane derivatives through a cascade cyclization process, highlighting the versatility of these approaches in generating complex spirocyclic structures (Islam et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,5-dioxaspiro[5.5] derivatives, has been elucidated through various techniques including X-ray crystallography. Zeng et al. (2021) discussed the crystal structure of a 1,5-dioxaspiro[5.5] derivative, providing insights into the 3D arrangement and interactions within such molecules (Zeng et al., 2021).

Chemical Reactions and Properties

Spirocyclic compounds often undergo specific chemical reactions due to their unique structural features. The synthesis and chemical reactivity of spirocyclic derivatives have been explored, demonstrating the role of spirocyclic frameworks in promoting or hindering certain chemical transformations. Notably, the synthesis of 8-aroyl derivatives showcases the chemical versatility of spirocyclic compounds (Ahmed et al., 2012).

Physical Properties Analysis

The physical properties, including thermodynamic characteristics of spirocyclic compounds, have been studied to understand their stability and behavior under various conditions. Zeng et al. (2021) presented a detailed analysis of the thermodynamic properties of a benzimidazole-coupled 1,5-dioxaspiro[5.5] derivative, indicating the impact of molecular structure on physical properties (Zeng et al., 2021).

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecane derivatives, including their reactivity and interaction with other molecules, are crucial for their potential applications. Research by Islam et al. (2017) and others has contributed to understanding the chemical behavior of these compounds, laying the groundwork for their use in various chemical processes (Islam et al., 2017).

properties

IUPAC Name

8-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-15-19(16(2)28-23-15)20(27)24-11-3-7-21(13-24)8-4-18(26)25(14-21)12-17-5-9-22-10-6-17/h5-6,9-10H,3-4,7-8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKNRDCXBGXKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCCC3(C2)CCC(=O)N(C3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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